

An In-Depth Technical Guide to the Chemical Properties of 4-Bromobutylphosphonic Acid

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Compound of Interest

Compound Name: 4-Bromobutylphosphonic acid

Cat. No.: B1666324

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **4-bromobutylphosphonic acid**, a bifunctional molecule of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, and reactivity. Detailed experimental protocols for the synthesis of its precursor and general methods for its purification are presented. While experimental spectral data for **4-bromobutylphosphonic acid** is not readily available in the public domain, this guide provides data for its common precursor, diethyl (4-bromobutyl)phosphonate, as a reference. Furthermore, the role of similar bifunctional molecules as linkers in Proteolysis Targeting Chimeras (PROTACs) is discussed to highlight the potential applications of **4-bromobutylphosphonic acid** in drug development.

Chemical and Physical Properties

4-Bromobutylphosphonic acid is a white to almost white crystalline powder.^{[1][2]} Its bifunctional nature, possessing both a reactive bromine atom and a phosphonic acid group, makes it a versatile building block in organic synthesis. The phosphonic acid moiety imparts hydrophilicity and the potential for metal chelation, while the bromoalkyl chain allows for nucleophilic substitution reactions.

Table 1: General and Physical Properties of **4-Bromobutylphosphonic Acid**

Property	Value	Source(s)
IUPAC Name	(4-Bromobutyl)phosphonic acid	N/A
CAS Number	1190-14-3	[2]
Molecular Formula	C ₄ H ₁₀ BrO ₃ P	[2]
Molecular Weight	217.00 g/mol	[2]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	127 - 131 °C	N/A
Boiling Point	Predicted: 358.8 ± 44.0 °C	N/A
Purity	>98.0% (Titration)	[2]
Solubility	Soluble in aqueous media	[3][4]

Synthesis and Purification

The synthesis of **4-bromobutylphosphonic acid** is typically achieved in a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to the phosphonic acid.

Synthesis of Diethyl (4-bromobutyl)phosphonate

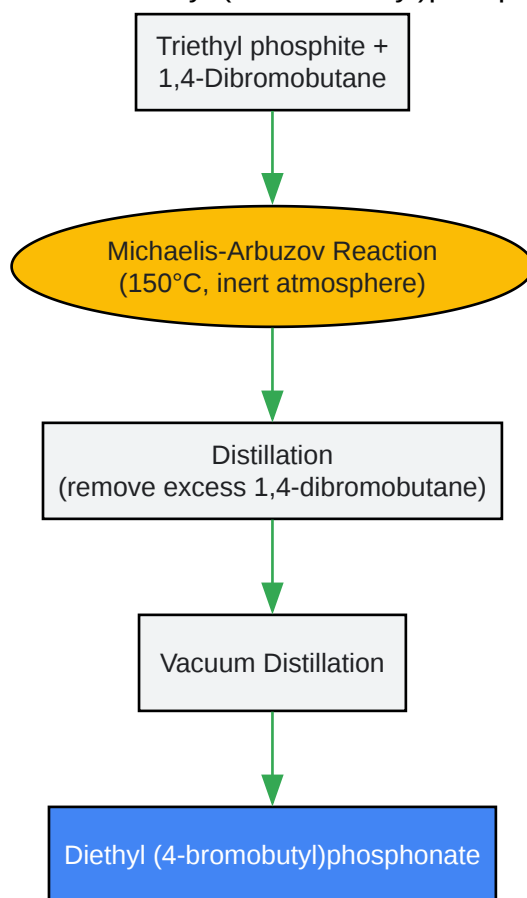
The precursor, diethyl (4-bromobutyl)phosphonate, is synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and an excess of 1,4-dibromobutane.[1]

Experimental Protocol: Synthesis of Diethyl (4-bromobutyl)phosphonate[1]

- Materials:
 - Triethyl phosphite
 - 1,4-dibromobutane
- Procedure:

- 1,4-dibromobutane is heated to 150°C under an inert atmosphere.
- Triethyl phosphite is added dropwise to the heated 1,4-dibromobutane over a period of 2 hours, maintaining the reaction temperature at 150°C. Using an excess of 1,4-dibromobutane helps to minimize the formation of the di-substituted byproduct.
- The reaction mixture is stirred at 150°C for an additional 4 hours.
- The excess 1,4-dibromobutane is removed by distillation under reduced pressure.
- The resulting crude diethyl (4-bromobutyl)phosphonate can be purified by vacuum distillation.

Synthesis of Diethyl (4-bromobutyl)phosphonate



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A flowchart illustrating the synthesis of diethyl (4-bromobutyl)phosphonate.

Hydrolysis to 4-Bromobutylphosphonic Acid

The diethyl ester is then hydrolyzed to the final phosphonic acid. Two common methods for this transformation are acidic hydrolysis and the McKenna reaction.

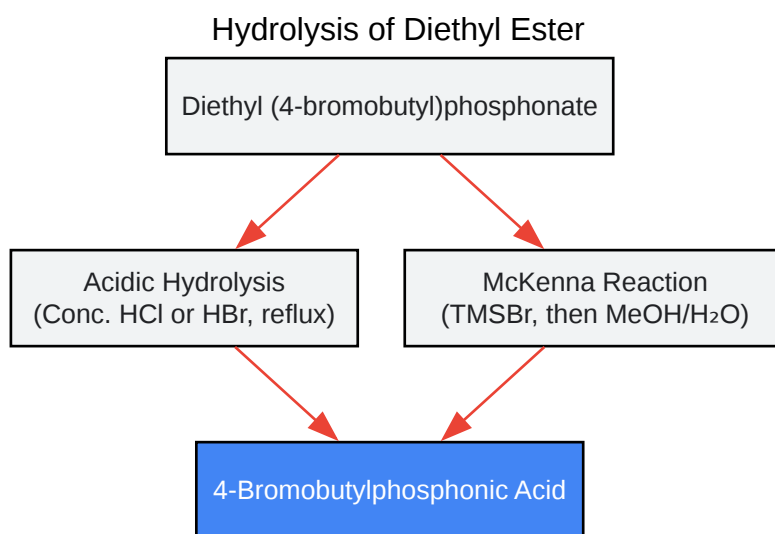
Experimental Protocol: Acidic Hydrolysis (General Method)

- Materials:
 - Diethyl (4-bromobutyl)phosphonate
 - Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
- Procedure:
 - The phosphonate ester is suspended in concentrated HCl or HBr.
 - The mixture is heated at reflux for several hours.
 - The solvent and volatile byproducts are removed under reduced pressure to yield the crude phosphonic acid.
 - The crude product can be purified by recrystallization.

Experimental Protocol: McKenna Reaction (General Method)

- Materials:
 - Diethyl (4-bromobutyl)phosphonate
 - Bromotrimethylsilane (TMSBr)
 - Methanol or water
- Procedure:
 - The phosphonate ester is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

- TMSBr is added dropwise at room temperature.
- The reaction is stirred for several hours.
- The reaction is quenched by the addition of methanol or water.
- The solvent is removed under reduced pressure to yield the phosphonic acid.



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General routes for the hydrolysis of the diethyl ester to the phosphonic acid.

Purification

Crude **4-bromobutylphosphonic acid** can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.

Spectral Data

As of the date of this publication, experimental spectral data (NMR, MS) for **4-bromobutylphosphonic acid** is not readily available in public databases. However, data for its precursor, diethyl (4-bromobutyl)phosphonate, can be used as a reference for structural confirmation during synthesis.

Table 2: Predicted and Experimental Spectral Data for Diethyl (4-bromobutyl)phosphonate

Data Type	Predicted/Experimental Values	Source(s)
^1H NMR	Resonances for the ethyl groups (δ 1.2–1.6 ppm)	[1]
^{31}P NMR	δ 26.6 ppm	[1]
Mass Spec (LC-MS)	Collision cross-section (CCS) predictions can aid in identification.	[1]

Note: A 5 ppm upfield shift in the ^{31}P NMR spectrum (from ~26.6 ppm to ~21.5 ppm) is expected upon hydrolysis of the diethyl ester to the phosphonic acid.[1]

Reactivity and Potential Applications

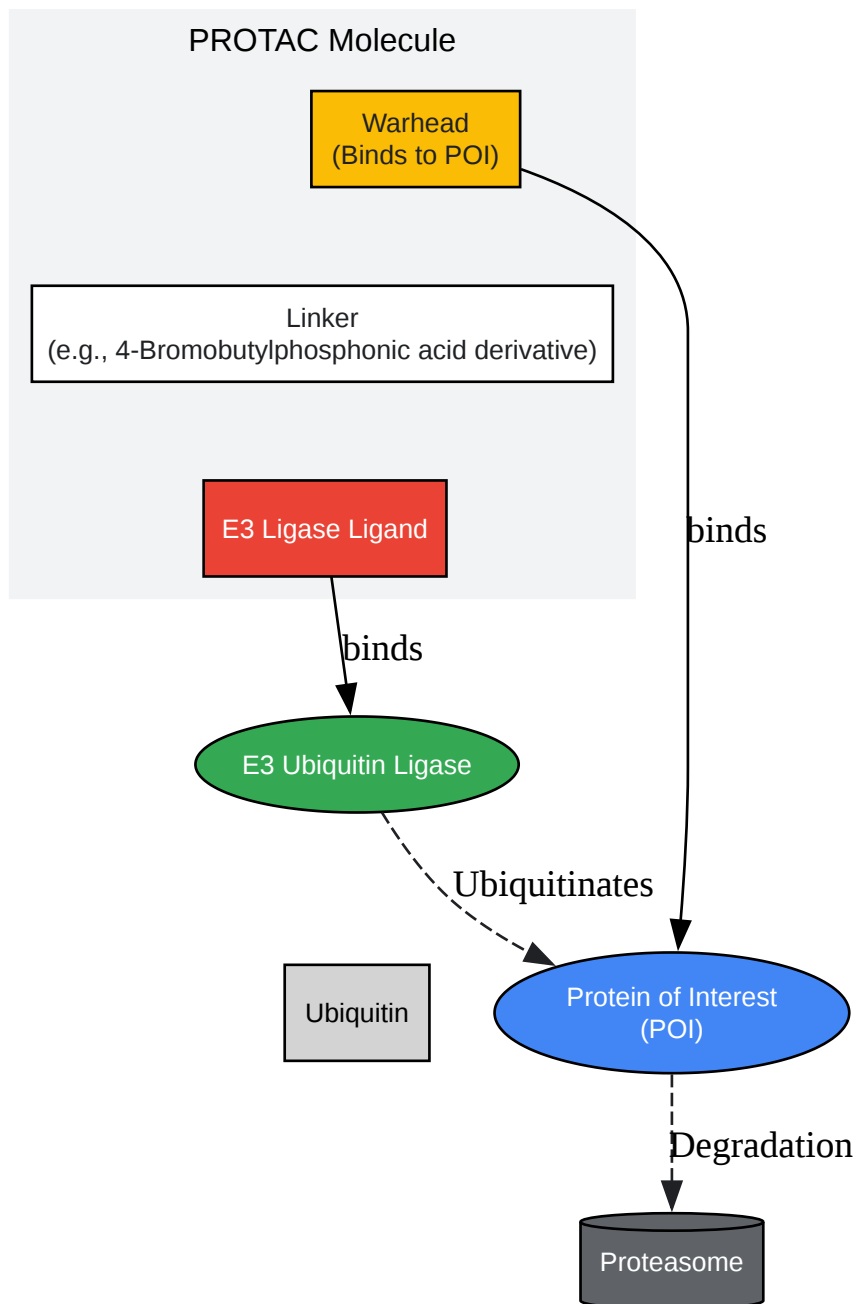
The chemical reactivity of **4-bromobutylphosphonic acid** is defined by its two functional groups. The bromine atom is a good leaving group, making the butyl chain susceptible to nucleophilic substitution. This allows for the attachment of this molecule to other chemical entities. The phosphonic acid group can participate in coordination with metal ions and can be used to modify surfaces.

Role as a PROTAC Linker

One of the most promising applications of bifunctional molecules like **4-bromobutylphosphonic acid** is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex. Alkyl chains, such as the butyl chain in **4-bromobutylphosphonic acid**, are common components of PROTAC linkers.

General PROTAC Mechanism



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The role of a linker in a PROTAC to induce protein degradation.

While no specific PROTAC utilizing **4-bromobutylphosphonic acid** has been detailed in the literature, its structure makes it a suitable candidate for incorporation into PROTAC design. The

bromo-functional end could be reacted with a POI ligand, and the phosphonic acid (or its ester) could be coupled to an E3 ligase ligand.

Safety and Handling

4-Bromobutylphosphonic acid is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.

Conclusion

4-Bromobutylphosphonic acid is a valuable chemical building block with potential applications in diverse fields, including the development of novel therapeutics like PROTACs. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential applications. The lack of publicly available experimental spectral data for the final compound highlights an area for future research to fully characterize this promising molecule.

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